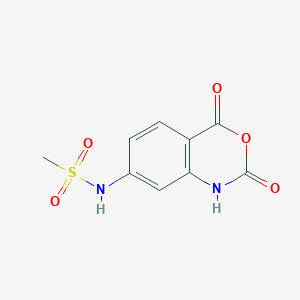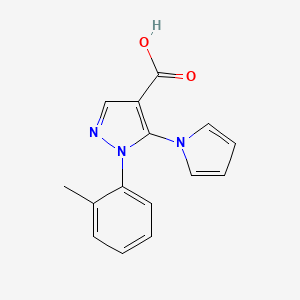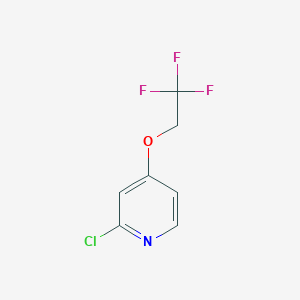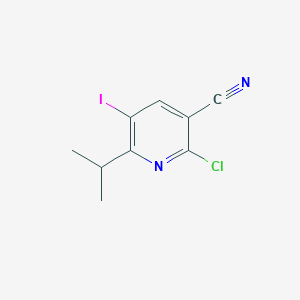
2-Chloro-5-iodo-6-isopropylnicotinonitrile
Descripción general
Descripción
2-Chloro-5-iodo-6-isopropylnicotinonitrile is a chemical compound with the molecular formula C9H8ClIN2 . It is used in scientific research and has remarkable properties.
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 iodine atom, and 2 nitrogen atoms . The compound has a molecular weight of 306.53 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 180.63 g/mol . It has a topological polar surface area of 36.7 Ų and a complexity of 194 . The compound has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 1 rotatable bond count .Aplicaciones Científicas De Investigación
Synthesis Applications
2-Chloro-5-iodo-6-isopropylnicotinonitrile serves as a precursor in the synthesis of complex organic compounds. For example, its indirect iodination led to the development of 3-amino-5-iodopyrazolo[3,4-b]pyridine, which, through a series of palladium-promoted coupling reactions, facilitated the creation of novel 3,5-disubstituted pyrazolo[3,4-b]pyridine species. This illustrates its utility in constructing heterocyclic compounds that are often of interest in pharmaceutical research and material science (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).
Reactivity Studies
The compound's reactivity has also been explored in the context of organometallic chemistry. Li/Cl phosphinidenoid W(CO)5 complexes showed no selective reactions with certain iodine compounds, whereas a clean transfer-iodination reaction occurred with C-iodo-substituted o-carbaboranes, leading to chloro(iodo)phosphane complexes. This research provides insights into the reactivity patterns of organometallic complexes with halogenated compounds, which is relevant for catalysis and synthesis (Streubel et al., 2009).
Halogen-Rich Intermediates
Moreover, halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine have been synthesized using halogen dance reactions, which highlights the potential of such halogenated compounds in the construction of complex molecular architectures. These intermediates are valuable for medicinal chemistry research, offering a pathway to synthesize a wide array of functionalized compounds (Wu, Porter, Frennesson, & Saulnier, 2022).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-5-iodo-6-propan-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIN2/c1-5(2)8-7(11)3-6(4-12)9(10)13-8/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNBXTFDAKVUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=N1)Cl)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


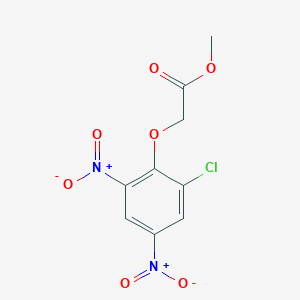
![N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422261.png)
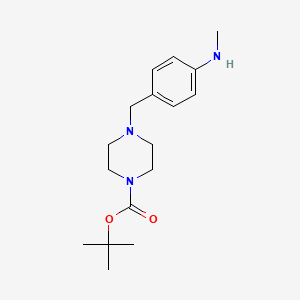
![5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1422264.png)
![6,8-Dibromoimidazo[1,2-b]pyridazine](/img/structure/B1422265.png)




![Methyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1422275.png)
![2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine](/img/structure/B1422276.png)
